Decyl benzoate

Description

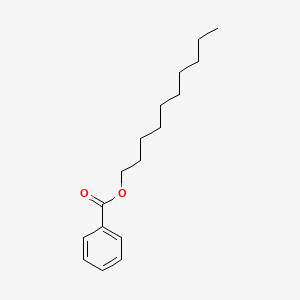

Decyl benzoate (CAS No. 36685-97-9) is an ester derived from benzoic acid and decyl alcohol, with the molecular formula C₁₇H₂₆O₂ and a molecular weight of 262.39 g/mol . It is commonly used in organic synthesis and as a fragrance ingredient due to its mild, lipid-soluble properties. Synonyms include Benzoic acid decyl ester and n-Decyl benzoate . Its structure comprises a benzene ring esterified with a 10-carbon alkyl chain, balancing aromatic and aliphatic characteristics.

Properties

IUPAC Name |

decyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSUFTNOPPMGBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190131 | |

| Record name | Decyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36685-97-9 | |

| Record name | Decyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36685-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036685979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC309829 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DECYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CDC8WE5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Hydroformylation of C₄ Olefins

1-Butene, 2-butene, or isobutene undergoes hydroformylation using rhodium or cobalt catalysts under syngas (CO/H₂) to yield C₅ aldehydes, primarily n-valeraldehyde and isovaleraldehyde. For example, hydroformylation of isobutene produces 3-methylbutanal, a precursor for branched decanol isomers.

Aldol Condensation of Aldehydes

The aldehydes undergo base-catalyzed aldol condensation at 80–130°C, facilitated by alkali metal hydroxides or tertiary amines. This step forms α,β-unsaturated decenals via dehydration, with selectivity influenced by the catalyst’s basic strength. Sodium hydroxide promotes linear aldol adducts, whereas potassium carbonate favors branched products.

Hydrogenation and Esterification

Decenals are hydrogenated to decanols using palladium or nickel catalysts at 100–200°C and 1–5 MPa H₂ pressure. The resulting decanol mixture, rich in 2-propylheptanol and methyl-branched isomers, is esterified with benzoic acid under acidic conditions to yield this compound.

Transesterification of Lower Alkyl Benzoates

Transesterification offers a solvent-free alternative by reacting methyl benzoate with decyl alcohol in the presence of acid or base catalysts. Sulfuric acid and titanium isopropoxide are effective in shifting the equilibrium toward this compound by removing methanol via distillation. The reaction proceeds at 120–150°C, achieving conversions >85% within 4–6 hours. This method is particularly advantageous for producing high-purity esters, as residual methyl benzoate can be easily separated due to its lower boiling point.

Industrial Synthesis and Optimization

Modern plants favor hydroformylation of C₄ olefins over propylene-based routes due to lower feedstock costs and reduced branching in the final product. For instance, a C₄ olefin feedstock costing $800/tonne reduces production expenses by 20% compared to propylene-derived decanols. Catalyst selection further impacts efficiency: unmodified cobalt catalysts yield 75% linear aldehydes, while rhodium complexes with phosphine ligands enhance iso-aldehyde selectivity to 60%.

Table 1: Comparison of Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Cost (Relative) |

|---|---|---|---|---|

| Direct Esterification | H₂SO₄ | 80–160 | 90–95 | Moderate |

| Aldol Condensation | NaOH/K₂CO₃ | 80–130 | 85–90 | Low |

| Transesterification | Ti(OiPr)₄ | 120–150 | 85–88 | High |

Purification and Characterization

Crude this compound undergoes steam distillation to remove low-boiling impurities, followed by neutralization with sodium bicarbonate to eliminate acidic residues. Final purification via vacuum distillation (0.1–1 kPa, 180–220°C) achieves >99% purity, as verified by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. Key spectral signatures include a carbonyl peak at 1720 cm⁻¹ (IR) and a triplet at δ 4.3 ppm for the ester oxygen-linked methylene group (¹H NMR).

Scientific Research Applications

Cosmetic Industry

Decyl benzoate is primarily used in cosmetic formulations due to its emollient properties, contributing to a smooth and silky texture in products such as lotions, creams, and sunscreens. Its ability to enhance skin feel without leaving a greasy residue makes it a preferred ingredient in various skincare formulations .

Case Study: Emollient Efficacy

A study evaluating the sensory attributes of different emollients found that formulations containing this compound were rated higher for smoothness and spreadability compared to those with shorter-chain esters. This highlights its effectiveness in improving product performance in cosmetic applications .

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves as a solvent and carrier for active ingredients in drug formulations. Its chemical stability and compatibility with various compounds make it suitable for topical applications and drug delivery systems .

Case Study: Drug Formulation

Research on topical formulations indicated that this compound could enhance the permeability of certain active pharmaceutical ingredients through human skin, thereby improving therapeutic efficacy. This property is particularly beneficial for transdermal drug delivery systems .

Industrial Uses

Beyond cosmetics and pharmaceuticals, this compound finds applications as a plasticizer in the production of plastics and as a lubricant in industrial processes. Its role as a plasticizer helps improve flexibility and durability in polymer materials .

Toxicological Considerations

Safety assessments are crucial for compounds used in consumer products. Studies have indicated that this compound exhibits low toxicity when applied topically. The Cosmetic Ingredient Review (CIR) has evaluated its safety profile, concluding that it is safe for use in cosmetic products at concentrations typically employed in formulations .

Mechanism of Action

The primary mechanism of action of decyl benzoate in cosmetic and pharmaceutical applications is its ability to act as an emollient. It forms a thin, non-greasy film on the skin, which helps to retain moisture and improve skin texture. In chemical reactions, the ester bond in this compound can be cleaved under specific conditions, leading to the formation of benzoic acid and decanol .

Comparison with Similar Compounds

Positional Isomers: Decyl 2-Hydroxybenzoate vs. Decyl 4-Hydroxybenzoate

Decyl benzoate differs from its hydroxylated analogs in the position of substituents on the benzene ring:

- Decyl 2-hydroxybenzoate (CAS 16309-18-5, C₁₇H₂₆O₃ , MW 278.39 g/mol) contains a hydroxyl group at the ortho position .

- Decyl 4-hydroxybenzoate (CAS 69679-30-7, C₁₇H₂₆O₃ , MW 278.39 g/mol) has a hydroxyl group at the para position .

| Property | This compound | Decyl 2-Hydroxybenzoate | Decyl 4-Hydroxybenzoate |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₆O₂ | C₁₇H₂₆O₃ | C₁₇H₂₆O₃ |

| Hydroxyl Group Position | None | 2 (ortho) | 4 (para) |

| Polarity | Low (nonpolar) | Moderate | Moderate |

| Applications | Fragrances, synthesis | Potential preservative* | Potential preservative* |

Alkyl Chain Length Variations

Alkyl benzoates vary in chain length, affecting physical properties and applications:

- Methyl benzoate (C₈H₈O₂, MW 136.15 g/mol): Short chain, high volatility, used in flavorings .

- Butyl benzoate (C₁₁H₁₄O₂, MW 178.23 g/mol): Intermediate chain, used as a plasticizer .

- C16-17 Alkyl benzoates : Long chains (>15 carbons), used in cosmetics (0.01–4%) as emollients .

| Property | This compound | Methyl Benzoate | C16-17 Alkyl Benzoates |

|---|---|---|---|

| Chain Length | 10 carbons | 1 carbon | 16–17 carbons |

| Boiling Point | High* | 199–200°C | Very high* |

| Cosmetic Use | Limited data | Rare | Up to 4% |

*Exact boiling points for decyl and C16-17 benzoates are unspecified in evidence but inferred from chain-length trends .

Branched vs. Straight-Chain Benzoates

Branching influences steric effects and solubility:

- Isopropyl benzoate (C₁₀H₁₂O₂, MW 164.20 g/mol): Branched chain, lower melting point than straight-chain analogs .

This compound’s straight chain enhances lipid solubility compared to branched analogs, making it suitable for hydrophobic formulations .

Comparison with Non-Benzoate Esters

Decyl Propanoate

Identified in grafted bitter gourds, decyl propanoate (C₁₃H₂₆O₂, MW 214.34 g/mol) replaces the benzoate aromatic ring with a propionate group.

Decyl Acrylate

Decyl acrylate (C₁₃H₂₂O₂, MW 210.31 g/mol) is an acrylic acid ester with a reactive double bond, enabling polymerization. Unlike this compound, it is used in plastics and coatings (UN 3082) .

Toxicology and Regulatory Considerations

- Acute Toxicity : Shorter-chain benzoates (methyl, ethyl) exhibit higher acute toxicity (e.g., methyl benzoate LD₅₀: 1.4 g/kg in rats) than longer chains like this compound, which likely has lower absorption rates .

- Cosmetic Safety : C16-17 alkyl benzoates are approved up to 4%, while this compound’s use concentrations remain unspecified .

Biological Activity

Decyl benzoate is an ester formed from benzoic acid and decanol, widely used in cosmetics and personal care products due to its emollient properties. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and skin sensitization properties, supported by various studies and case analyses.

- Molecular Formula : C_{13}H_{18}O_{2}

- Molecular Weight : 210.28 g/mol

- Structure : this compound consists of a decyl group (a straight-chain alkane) linked to a benzoate group.

1. Antibacterial Activity

This compound has shown significant antibacterial properties against various bacterial strains. A study evaluated its efficacy against common pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Pseudomonas aeruginosa | 128 µg/mL | Low |

The results indicate that while this compound exhibits antibacterial activity, it is more effective against Gram-positive bacteria compared to Gram-negative bacteria .

2. Anti-inflammatory Properties

Research has demonstrated the anti-inflammatory effects of this compound, particularly in skin applications. In vitro studies assessed its ability to inhibit protein denaturation, a common mechanism of inflammation:

- Methodology : The assay involved mixing serum albumin with varying concentrations of this compound and heating the mixture.

- Results : The percentage inhibition of protein denaturation increased with higher concentrations of this compound, demonstrating significant anti-inflammatory potential.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

These findings suggest that this compound may be beneficial in formulations aimed at reducing skin inflammation .

3. Skin Sensitization and Irritation

Despite its beneficial properties, this compound has been associated with skin sensitization in some cases. A review of contact dermatitis cases linked to cosmetic ingredients highlighted instances where this compound was identified as a potential allergen:

- Case Studies : Several patients exhibited allergic reactions characterized by erythema and pruritus upon exposure to products containing this compound.

- Mechanism : The sensitization is believed to occur due to the compound's ability to bind with skin proteins, leading to an immune response.

Research Findings

A comprehensive review of literature indicates that while this compound is generally considered safe for topical use, it can provoke allergic reactions in sensitized individuals. Its dual role as both an emollient and a potential sensitizer emphasizes the need for careful formulation in cosmetic products .

Chemical Reactions Analysis

Esterification

The primary synthesis route involves direct esterification of benzoic acid with decanol under azeotropic conditions to remove water, typically using sulfuric acid or p-toluenesulfonic acid as catalysts . Industrial processes employ continuous esterification in fixed-bed reactors for efficiency.

Reaction mechanism :

Benzoic acid reacts with decanol in acid-catalyzed esterification:

Transesterification

Alternative methods use benzoic acid derivatives (e.g., methyl benzoate) in transesterification with decanol. This process leverages dynamic cross-linking chemistries, such as phthalate monoester exchange, for adaptable polymer networks .

Hydrolysis

Acidic or basic hydrolysis reverses esterification, yielding benzoic acid and decanol:

Oxidation

Under strong oxidizing agents (e.g., KMnO₄, CrO₃), this compound undergoes oxidation to produce benzoic acid and secondary products .

Reduction

Reduction with LiAlH₄ or NaBH₄ cleaves the ester bond:

Thermodynamic and Kinetic Analysis

-

Activation Energy : Transesterification in covalent adaptable networks exhibits a high activation energy (∼120 kJ/mol), enabling dynamic exchange under heat .

-

Thermodynamic Parameters : Enzymatic synthesis demonstrates temperature-dependent entropy () and Gibbs free energy () shifts, critical for process optimization .

Comparison of Reaction Pathways

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Decyl benzoate, and how do they influence experimental design?

- Answer : this compound (CAS 36685-97-9, C₁₇H₂₆O₂, molecular weight 262.39 g/mol) is a hydrophobic ester with a purity of ≥97% . Key properties include a boiling point >250°C (estimated), density ~0.95 g/cm³ (analogous to alkyl benzoates), and low water solubility (<0.1 mg/L at 25°C). These properties necessitate solvent selection (e.g., ethanol or DMSO for dissolution) and temperature-controlled storage to prevent degradation. Experimental designs should account for its volatility in high-temperature applications (e.g., catalytic studies) .

Q. What standardized methods are recommended for synthesizing and characterizing this compound in academic research?

- Answer : Synthesis typically involves Fischer esterification between benzoic acid and decyl alcohol under acid catalysis (e.g., H₂SO₄) . Characterization requires:

- Purity analysis : Gas chromatography (GC) with flame ionization detection (FID) or HPLC-UV (λ = 254 nm).

- Structural confirmation : ¹H/¹³C NMR (e.g., δ ~4.3 ppm for ester -CH₂O- group) and FT-IR (C=O stretch ~1720 cm⁻¹).

- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition thresholds .

Q. How should researchers address safety protocols when handling this compound in laboratory settings?

- Answer : While specific toxicity data are limited, analogous alkyl benzoates suggest moderate irritation risks. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. Waste disposal must follow institutional guidelines for organic esters. Stability tests under experimental conditions (e.g., light, heat) are advised to prevent unintended byproducts .

Advanced Research Questions

Q. What analytical strategies resolve discrepancies in reported solubility parameters of this compound across studies?

- Answer : Contradictions may arise from solvent impurities, temperature fluctuations, or measurement techniques (e.g., gravimetric vs. spectrophotometric). To standardize results:

- Use high-purity solvents (HPLC-grade) and controlled temperature baths (±0.1°C).

- Validate solubility via multiple methods (e.g., dynamic light scattering for colloidal stability).

- Cross-reference with computational models (e.g., Hansen solubility parameters) .

Q. How can this compound’s stability be optimized in complex mixtures (e.g., polymer matrices or emulsions)?

- Answer : Stability studies should assess:

- Hydrolytic degradation : Monitor pH-dependent ester hydrolysis via pH-stat titration or LC-MS.

- Oxidative stability : Accelerated aging tests under O₂ or UV exposure, with antioxidant screening (e.g., BHT or tocopherols).

- Compatibility : FT-IR or Raman spectroscopy to detect interactions with matrix components (e.g., hydrogen bonding with polymers) .

Q. What advanced spectroscopic techniques validate the identity of this compound in multicomponent systems?

- Answer : For complex matrices (e.g., biofluids or environmental samples):

- LC-MS/MS : Use MRM transitions (e.g., m/z 262 → 105 for benzoate fragment).

- GC×GC-TOFMS : Enhances separation of co-eluting esters.

- NMR with cryoprobes : Improves sensitivity for low-concentration detection .

Q. How do structural analogs (e.g., benzyl benzoate or octyl benzoate) inform structure-activity relationships (SAR) for this compound?

- Answer : Comparative SAR studies should:

- Vary alkyl chain length (C8 vs. C10 vs. C12) to correlate hydrophobicity with partition coefficients (log P).

- Assess esterase-mediated hydrolysis rates using enzyme kinetics (e.g., porcine liver esterase).

- Map electronic effects via Hammett plots (substituent effects on benzoate reactivity) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.